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Compound of Interest

(2-Nitrophenyl)-phosphoric
Compound Name:
triamide

Cat. No.: B140983

This technical guide provides an in-depth analysis of the expected spectroscopic
characteristics of (2-Nitrophenyl)-phosphoric triamide (2-NPT), a molecule of significant
interest in agricultural science as a potent urease inhibitor. While a complete experimental
dataset for this compound is not publicly available, this document, grounded in established
spectroscopic principles and data from analogous structures, offers a robust predictive
framework for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS). This guide is intended to empower researchers, scientists, and drug
development professionals in the synthesis, identification, and purification of 2-NPT and related
compounds.

Molecular Structure and Its Spectroscopic
Implications

(2-Nitrophenyl)-phosphoric triamide (MW: 216.13 g/mol , Formula: CeHoaN4O3sP) possesses
a unigue combination of a nitro-substituted aromatic ring and a phosphoric triamide moiety.
This distinct architecture governs its spectroscopic behavior. The electron-withdrawing nature
of the nitro group significantly influences the electronic environment of the phenyl ring, while
the phosphoric triamide group introduces a key phosphorus atom and multiple nitrogen-
hydrogen bonds, all of which give rise to characteristic spectroscopic signatures.
Understanding these structural features is paramount to interpreting the spectral data.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b140983?utm_src=pdf-interest
https://www.benchchem.com/product/b140983?utm_src=pdf-body
https://www.benchchem.com/product/b140983?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Detailed Portrait

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules. For (2-Nitrophenyl)-phosphoric triamide, a combination of *H, 13C, and 3P NMR
spectroscopy provides a complete picture of its molecular framework.

Experimental *H NMR Spectrum

Fortunately, experimental *H NMR data for (2-Nitrophenyl)-phosphoric triamide in DMSO-ds
is available from patent literature, providing a solid foundation for our analysis.[1]

Table 1: Experimental *H NMR Chemical Shifts of (2-Nitrophenyl)-phosphoric triamide in
DMSO-ds[1]

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
8.34 d 1H NH-Ar
8.11 d 1H Ar-H
7.93 d 1H Ar-H
7.60 t 1H Ar-H
6.96 t 1H Ar-H
4.54 s 4H -P(O)(NH2)(NH2)

Causality Behind Assignments: The aromatic protons are found in the downfield region (6.5-8.5
ppm), a characteristic of benzene ring protons. The electron-withdrawing nitro group deshields
the ortho and para protons, shifting them further downfield. The proton attached to the nitrogen
directly bonded to the phenyl ring (NH-Ar) is expected to be a doublet due to coupling with the
phosphorus atom and is significantly deshielded. The four protons of the two terminal amide
groups (-P(O)(NH2)(NH2)) appear as a broad singlet due to rapid proton exchange and their
attachment to nitrogen.
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Predicted *C NMR Spectrum

Based on the structure and known substituent effects, the following 13C NMR chemical shifts
are predicted for (2-Nitrophenyl)-phosphoric triamide.

Table 2: Predicted 13C NMR Chemical Shifts for (2-Nitrophenyl)-phosphoric triamide

Predicted Chemical Shift ]
Carbon Atom Rationale

(6, ppm)

Attached to the strongly

C-NO:2 145-150 electron-withdrawing nitro

group.

Attached to the nitrogen of the
C-NH 135-140 o

phosphoric triamide.

Standard range for aromatic
Aromatic CH 115-130 carbons, with variations due to

substituent effects.

Experimental Justification: The chemical shifts are predicted based on the known effects of
nitro and amino--like substituents on a benzene ring. The carbon attached to the nitro group will
be the most deshielded, followed by the carbon attached to the phosphoric triamide group.

Predicted **P NMR Spectrum

3P NMR is a crucial technique for characterizing organophosphorus compounds. For (2-
Nitrophenyl)-phosphoric triamide, a single peak is expected in the proton-decoupled 3P
NMR spectrum.

Predicted Chemical Shift: The 3P chemical shift is anticipated to be in the range of +5 to +15

ppm.

Causality of Prediction: The chemical shift of phosphorus in phosphoric triamides is sensitive to
the nature of the substituents on the nitrogen atoms. The presence of an electron-withdrawing
nitrophenyl group will cause a downfield shift compared to unsubstituted phosphoric triamide.
This prediction is based on the general trends observed for N-aryl phosphoric triamides.
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Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is essential for
accurate structural elucidation.

Protocol 1: NMR Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of (2-Nitrophenyl)-phosphoric triamide in
approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDCI3) in a 5 mm
NMR tube.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a broadband probe.

e 1H NMR Acquisition:
o Tune and match the probe for the *H frequency.

o Acquire a standard one-dimensional *H spectrum with a sufficient number of scans to
achieve a good signal-to-noise ratio.

o Integrate the peaks and determine the multiplicities (singlet, doublet, triplet, etc.).
e 13C NMR Acquisition:
o Tune and match the probe for the 13C frequency.

o Acquire a proton-decoupled 3C spectrum. A larger number of scans will be required due to
the lower natural abundance of 13C.

e 3P NMR Acquisition:
o Tune and match the probe for the 3P frequency.

o Acquire a proton-decoupled 3P spectrum. Use an external reference standard, such as
85% H3POa.
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» Data Processing: Process the acquired data using appropriate NMR software, including
Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Unveiling Functional
Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within
a molecule.

Table 3: Predicted IR Absorption Bands for (2-Nitrophenyl)-phosphoric triamide

Wavenumber (cm—?) Intensity Assignment

3400-3200 Strong, Broad N-H stretching (amide)
1520-1560 Strong Asymmetric NO:z stretching
1340-1370 Strong Symmetric NO:z stretching
1200-1250 Strong P=0 stretching

900-1000 Medium P-N stretching

1600-1450 Medium-Weak C=C stretching (aromatic)

Causality of Assignments: The presence of multiple N-H bonds in the amide groups will result
in strong, broad absorption in the high-frequency region. The nitro group exhibits two very
characteristic and strong stretching vibrations. The P=0 bond of the phosphoric triamide will
also give a strong absorption band. The P-N and aromatic C=C stretching vibrations will appear
in the fingerprint region.

Protocol 2: IR Spectroscopy

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with
dry KBr powder and pressing it into a transparent disk. Alternatively, for a soluble sample, a
thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b140983?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.

o Data Analysis: Identify and label the characteristic absorption bands corresponding to the
functional groups of the molecule.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the
fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Molecular lon: The molecular ion [M]* peak is expected at m/z = 216.
Predicted Fragmentation Pattern:

The fragmentation of (2-Nitrophenyl)-phosphoric triamide under electron ionization (El) is
expected to proceed through several characteristic pathways:

Loss of NOz: A prominent fragment ion at m/z = 170 [M - NO2z]* is anticipated due to the
facile cleavage of the C-N bond of the nitro group.

e Loss of NO: Afragment ion at m/z = 186 [M - NO]* may also be observed.

o Cleavage of the P-N bond: Fragmentation of the phosphoric triamide moiety can lead to ions
corresponding to the nitrophenylamino part and the phosphoric triamide fragment.

o Loss of NHz2: Sequential losses of amide groups from the phosphoric triamide fragment are
also likely.

Protocol 3: Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by gas
chromatography (GC-MS) or liquid chromatography (LC-MS).

« lonization: Use an appropriate ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).
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e Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-
flight).

o Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule.

Visualization of the Spectroscopic Analysis
Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of (2-Nitrophenyl)-phosphoric triamide.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of (2-
Nitrophenyl)-phosphoric triamide.

Conclusion
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This technical guide provides a comprehensive, albeit predictive, spectroscopic
characterization of (2-Nitrophenyl)-phosphoric triamide. By integrating experimental *H NMR
data with well-established principles of NMR, IR, and Mass Spectrometry, we have constructed
a detailed spectral blueprint of this important molecule. The provided protocols and predicted
data will serve as a valuable resource for researchers in the field, facilitating the unambiguous
identification and characterization of (2-Nitrophenyl)-phosphoric triamide and guiding the
synthesis of novel derivatives with enhanced efficacy. The self-validating nature of combining
these orthogonal spectroscopic technigues ensures a high degree of confidence in the
structural assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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